molecular formula C9H12N2O3 B13045180 Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate

Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate

Cat. No.: B13045180
M. Wt: 196.20 g/mol
InChI Key: JLUKFVWYTVVPFH-ZETCQYMHSA-N
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Description

Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate is a compound belonging to the class of pyridine derivatives. This compound features a pyridine ring substituted with an amino group and a hydroxyethyl group, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate typically involves the reaction of pyridine-2-carboxylic acid with appropriate reagents to introduce the amino and hydroxyethyl groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(1R)-1-aminopropyl]pyridine-2-carboxylate
  • Ethyl 5-[(1R)-1-amino-2-hydroxyethyl]pyridine-2-carboxylate
  • Methyl 5-[(1R)-1-amino-2-hydroxypropyl]pyridine-2-carboxylate

Uniqueness

Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 5-[(1R)-1-amino-2-hydroxyethyl]pyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)8-3-2-6(4-11-8)7(10)5-12/h2-4,7,12H,5,10H2,1H3/t7-/m0/s1

InChI Key

JLUKFVWYTVVPFH-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)C1=NC=C(C=C1)[C@H](CO)N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(CO)N

Origin of Product

United States

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